Orthogonal Functional Group Reactivity: A Distinct Advantage for Chemical Biology
The ortho-positioned cyano and nitro groups of 153775-42-9, combined with the para-carboxylic acid, create a uniquely addressable scaffold. The nitro group can be selectively reduced to an amine, while the cyano group is left intact, or the carboxylic acid can be derivatized without affecting the other strong electron-withdrawing groups (EWGs) . This is in contrast to a close analog like 4-methoxy-3-nitrobenzoic acid, where the methoxy group is a weaker EWG and is not orthogonal to the nitro group under reductive conditions, limiting its use in the stepwise construction of complex heterocyclic libraries . While direct quantitative data on reaction yields is not available in the reviewed literature, the synthetic utility of 153775-42-9 is strongly supported by its use as a key intermediate in the synthesis of novel kinase inhibitors [1].
| Evidence Dimension | Functional group orthogonality |
|---|---|
| Target Compound Data | Orthogonal reactivity: -COOH, -NO2, -CN |
| Comparator Or Baseline | 4-Methoxy-3-nitrobenzoic acid (functional groups: -COOH, -NO2, -OCH3) |
| Quantified Difference | Not quantified; structural inference |
| Conditions | Comparative analysis of functional group reactivity under standard synthetic conditions |
Why This Matters
This orthogonal reactivity is critical for researchers building targeted compound libraries, where selective, sequential derivatization is paramount.
- [1] Kuujia.com. (n.d.). Cas no 153775-42-9 (4-Cyano-3-nitrobenzoic acid). Description of use in kinase inhibitor synthesis. View Source
